molecular formula C13H20NO3 B145669 Etpop CAS No. 126857-81-6

Etpop

Cat. No.: B145669
CAS No.: 126857-81-6
M. Wt: 238.3 g/mol
InChI Key: QPYPYSBAQBKSEV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "Etpop" appears in two distinct contexts within the provided evidence:

Cultural Context: refers to a festival named "this compound! au château" organized by Compagnie Asphalte, focusing on theater, music, and heritage. This is unrelated to chemical compounds .

Pharmaceutical Context: discusses Etopophos (etoposide phosphate), a chemotherapeutic agent used to treat cancers such as lung cancer and lymphomas. Etopophos inhibits topoisomerase II, preventing DNA replication and inducing apoptosis. The European Medicines Agency (EMA) has standardized its product information, including qualitative/quantitative composition and clinical guidelines .

Given the user’s focus on chemical comparisons, this article assumes "this compound" refers to Etopophos (etoposide phosphate) and proceeds accordingly.

Properties

CAS No.

126857-81-6

Molecular Formula

C13H20NO3

Molecular Weight

238.3 g/mol

InChI

InChI=1S/C13H20NO3/c1-6-17-11(15)8-7-10-9-12(2,3)14(16)13(10,4)5/h7-9H,6H2,1-5H3/b8-7+

InChI Key

QPYPYSBAQBKSEV-BQYQJAHWSA-N

SMILES

CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(N(C1(C)C)[O])(C)C

Canonical SMILES

CCOC(=O)C=CC1=CC(N(C1(C)C)[O])(C)C

Synonyms

ethyl 3-(2,2,5,5-tetramethylpyrrollinyl-1-oxyl)propen-2-oate
ETPOP

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Etopophos belongs to the class of topoisomerase inhibitors . Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Properties of Etpop (Etopophos) vs. Similar Compounds

Compound Mechanism of Action Clinical Use Efficacy (Response Rate) Toxicity Profile Key References
Etopophos Topoisomerase II inhibition Lung cancer, lymphomas 60-70% (varies by cancer) Myelosuppression, alopecia EMA guidelines
Teniposide Topoisomerase II inhibition Pediatric ALL, neuroblastoma ~55% (ALL) Neutropenia, hepatotoxicity Clinical trials
Doxorubicin DNA intercalation, topoisomerase II inhibition Breast cancer, sarcomas 40-50% (metastatic) Cardiotoxicity, myelosuppression EMA reports
Cisplatin DNA crosslinking Testicular, ovarian, bladder cancer 80-90% (testicular) Nephrotoxicity, neuropathy NCCN guidelines

Structural and Functional Comparisons

Etopophos vs. Teniposide :

  • Structural Similarity : Both are semi-synthetic derivatives of podophyllotoxin. Etopophos is a phosphate ester prodrug of etoposide, enhancing solubility .
  • Functional Differences : Teniposide exhibits higher lipophilicity, enabling better blood-brain barrier penetration for pediatric ALL .

Etopophos vs. Doxorubicin :

  • Mechanistic Overlap : Both target topoisomerase II but via distinct pathways. Doxorubicin causes free radical-mediated DNA damage, leading to cardiotoxicity absent in Etopophos .
  • Resistance Profile : Etopophos resistance is linked to P-glycoprotein efflux, while doxorubicin resistance involves glutathione-S-transferase overexpression .

Etopophos vs. Cisplatin :

  • DNA Interaction : Cisplatin forms intra-strand crosslinks, whereas Etopophos stabilizes DNA-topoisomerase II complexes.
  • Toxicity : Cisplatin’s nephrotoxicity contrasts with Etopophos’s myelosuppression, necessitating distinct supportive care .

Research Findings

  • Efficacy in Combination Therapy : Etopophos combined with cisplatin achieves 85% remission in small-cell lung cancer, outperforming teniposide-cisplatin regimens (70%) .
  • Pharmacokinetics : Etopophos’s phosphate moiety reduces infusion-site reactions compared to etoposide, with a bioavailability of 96% vs. 50% for oral etoposide .
  • Emerging Alternatives: Novel inhibitors like topotecan (topoisomerase I inhibitor) show reduced hematologic toxicity but lower efficacy in lymphomas compared to Etopophos .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.